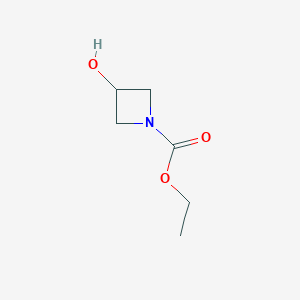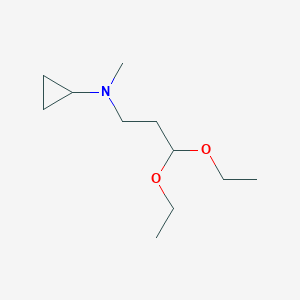
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine
Vue d'ensemble
Description
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine (DEPC-MCP) is an organic compound that is widely used in scientific research and laboratory experiments. It is used in many different applications, from synthesizing other compounds to studying biochemical and physiological effects.
Applications De Recherche Scientifique
Syntheses and Analytical Characterizations : The compound has been utilized in the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines. These compounds are known to inhibit monoamine oxidase and have been shown to mimic hallucinogens. The study describes the synthesis of fifteen N-alkyl derivatives of phenyl-substituted and isomeric methoxy phenylcyclohexylamines, among others, using various analytical techniques (Wallach et al., 2016).
Pharmacological Characterizations : Another study focused on the pharmacological characterization of novel psychoactive substances (NPS), specifically arylcyclohexylmorpholines, which include analogues of the compound. This research provides crucial insights into the interaction of these substances with central nervous system receptors, particularly their affinity for the N-methyl-D-aspartate receptor (NMDAR), which is a significant target for dissociative anesthetics (Colestock et al., 2018).
Chemical Synthesis and Applications : In another study, the compound's derivatives were used in a Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines and constrained analogues of neurotransmitters like histamine and tryptamine. These derivatives have implications in neuroscience research, given their potential to inhibit enzymes and mimic neurotransmitters (Faler & Joullié, 2007).
Chemical Bonding and Photophysics : The compound's derivatives have also been studied in the context of molecular design and photophysics, specifically in the creation of quaternary hybrid terbium centered systems with novel functional di-urea linkages. This research has implications for understanding the photophysical properties of complex molecular-based hybrids (Yan & Wang, 2007).
Metabolic Activation Studies : There has been research on the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines, including derivatives of this compound, by human sulfotransferases. These studies are crucial for understanding the biochemical pathways and potential toxicological implications of these compounds (Chou, Lang & Kadlubar, 1995).
Propriétés
IUPAC Name |
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-13-11(14-5-2)8-9-12(3)10-6-7-10/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVHKIJIPJQPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN(C)C1CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diethoxypropyl)-N-methylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



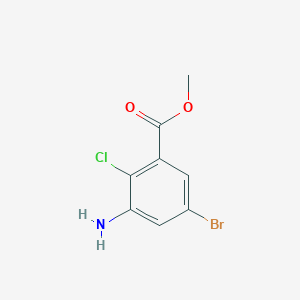
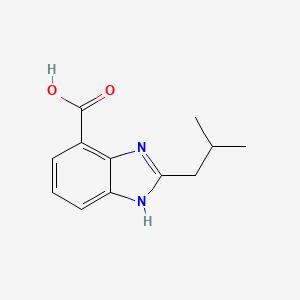

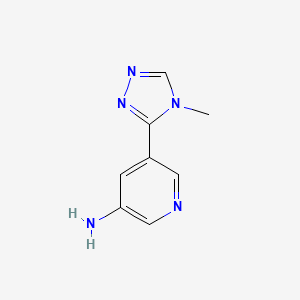

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)

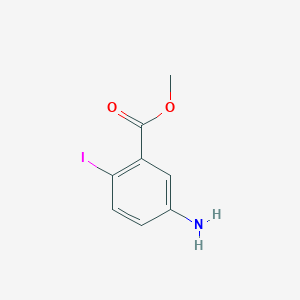
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)
![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
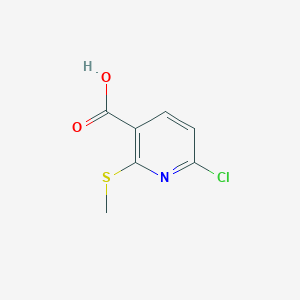
![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)
